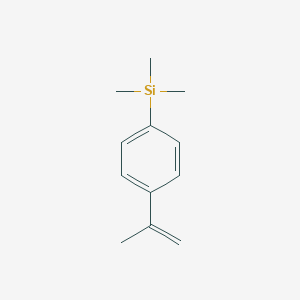
Trimethyl-(4-prop-1-en-2-ylphenyl)silane
Vue d'ensemble
Description
Trimethyl-(4-prop-1-en-2-ylphenyl)silane, also known as this compound, is a useful research compound. Its molecular formula is C12H18Si and its molecular weight is 190.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Molecular Formula: CHSi
Molecular Weight: 198.35 g/mol
Structural Characteristics: The compound features a trimethylsilyl group attached to a phenyl ring with a propenyl substituent, which contributes to its reactivity and utility in various chemical processes.
Organic Synthesis
Trimethyl-(4-prop-1-en-2-ylphenyl)silane is utilized as a reagent in organic synthesis. Its structure allows it to participate in various reactions, including:
- Hydrosilylation Reactions: It can react with alkenes and alkynes to form siloxanes, which are essential intermediates in the synthesis of silicone materials.
- Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions to form C-C bonds, making it a valuable building block for complex organic molecules .
Material Science
The compound is significant in the development of specialty materials:
- Silane Coupling Agents: It acts as a silane coupling agent that enhances adhesion between organic polymers and inorganic substrates. This property is crucial for improving the mechanical properties of composite materials .
- Coatings and Sealants: Due to its ability to bond with various surfaces, it is incorporated into formulations for coatings and sealants that require durability and resistance to environmental factors .
Biomedical Applications
Recent studies have explored the potential biomedical applications of this compound:
- Drug Delivery Systems: Its silane functionality allows for modification of drug delivery vehicles, enhancing their effectiveness and targeting capabilities.
- Dental Materials: The compound has been investigated for use in dental adhesives and restorative materials, where it can improve bonding strength and longevity .
Case Study 1: Hydrosilylation of Alkenes
A study demonstrated the effectiveness of this compound in hydrosilylation reactions with various alkenes. The results showed high yields and selectivity, indicating its potential as a versatile reagent in synthetic organic chemistry.
| Alkene Used | Yield (%) | Reaction Conditions |
|---|---|---|
| 1-Octene | 85 | 100°C, 24 hours |
| Styrene | 90 | 80°C, 12 hours |
| Cyclohexene | 78 | 120°C, 18 hours |
Case Study 2: Silane Coupling Agent in Composites
In an investigation into silane coupling agents for epoxy composites, this compound was compared with other silanes. The study found that composites treated with this silane exhibited improved tensile strength and moisture resistance.
| Silane Type | Tensile Strength (MPa) | Moisture Absorption (%) |
|---|---|---|
| This compound | 65 | 1.5 |
| Other Silanes | 55 | 3.0 |
Propriétés
Numéro CAS |
17920-24-0 |
|---|---|
Formule moléculaire |
C12H18Si |
Poids moléculaire |
190.36 g/mol |
Nom IUPAC |
trimethyl-(4-prop-1-en-2-ylphenyl)silane |
InChI |
InChI=1S/C12H18Si/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3 |
Clé InChI |
IFMXBBNZFOAHBB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)C |
Key on ui other cas no. |
17920-24-0 |
Synonymes |
p-Isopropenylphenyltrimethylsilane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














